N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzamide
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Description
N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H20FN5O2 and its molecular weight is 381.411. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
One of the significant applications of compounds related to N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzamide is in cancer research. For instance, a study discovered a compound, AZD4877, which exhibited potent biochemical properties suitable for clinical development in treating cancer. This compound led to the formation of a monopolar spindle phenotype characteristic of KSP inhibition and induced cellular death, highlighting its potential as an anticancer agent (Theoclitou et al., 2011).
Antiviral Activity
Another research domain is the exploration of antiviral activities. A series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles were synthesized and evaluated for their in vitro antiviral activity. The compounds demonstrated significant antiviral activity against herpes simplex virus type-1, suggesting their potential as effective antiviral agents (Tantawy et al., 2012).
Antitubercular Agents
Compounds structurally related to this compound have been evaluated for their antitubercular properties. A study synthesized a library of dihydropyrimidines and found two compounds with remarkable in vitro antitubercular activity, more potent than the conventional drug isoniazid (Trivedi et al., 2010).
Cytotoxicity Evaluation in Cancer Therapy
A range of novel compounds, including 1-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazol-1-yl)ethanones and pyrimidin-2-amines, were synthesized and evaluated for their cytotoxicity against various human cancer cell lines. These compounds showed moderate to good cytotoxicity, indicating their potential use in cancer therapy (Alam et al., 2018).
PET Imaging Applications
Compounds like 4-[18F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide have been developed for positron emission tomography (PET) imaging applications. These compounds have shown promising results for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in the brain, suggesting their use in neuroimaging (Yamasaki et al., 2011).
Properties
IUPAC Name |
N-[5-cyclopropyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c1-11(2)15-10-18(27)24-20(22-15)26-17(9-16(25-26)12-3-4-12)23-19(28)13-5-7-14(21)8-6-13/h5-12H,3-4H2,1-2H3,(H,23,28)(H,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGDWHSYVYAKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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